N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
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Description
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a useful research compound. Its molecular formula is C22H17N3O5S and its molecular weight is 435.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with amethylsulfonylphenyl pharmacophore have been found to inhibit cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain .
Mode of Action
Compounds with similar structures have been found to inhibit cox-2 . COX-2 inhibitors work by blocking the enzyme COX-2, which is involved in the production of prostaglandins, substances in the body that cause inflammation and pain .
Biochemical Pathways
Cox-2 inhibitors generally affect thearachidonic acid pathway . By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
Similar compounds have been evaluated for theirin silico ADME prediction . This involves predicting how the compound will be absorbed and distributed in the body, how it will be metabolized, and how it will be excreted .
Result of Action
Similar compounds have shownanti-inflammatory activity . This is likely due to their inhibition of COX-2, which reduces the production of prostaglandins, thereby reducing inflammation .
Properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-31(27,28)19-10-6-5-9-18(19)21-24-25-22(30-21)23-20(26)15-11-13-17(14-12-15)29-16-7-3-2-4-8-16/h2-14H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXKFWPKYZYAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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